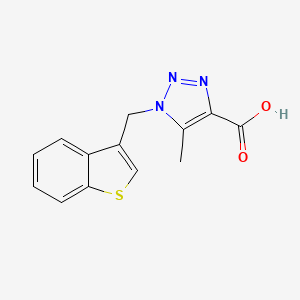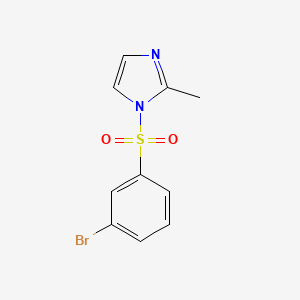
1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a bromine atom attached to a benzenesulfonyl group, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromobenzenesulfonyl chloride
- 4-bromobenzenesulfonyl chloride
- 2-bromobenzenesulfonyl chloride
- 4-methoxybenzenesulfonyl chloride
- 4-fluorobenzenesulfonyl chloride
Uniqueness
1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a methyl-substituted imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other sulfonyl chlorides. The methyl group on the imidazole ring can influence the compound’s electronic properties and steric interactions, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
1056454-92-2 |
|---|---|
Molekularformel |
C10H9BrN2O2S |
Molekulargewicht |
301.16 g/mol |
IUPAC-Name |
1-(3-bromophenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-12-5-6-13(8)16(14,15)10-4-2-3-9(11)7-10/h2-7H,1H3 |
InChI-Schlüssel |
LMZQPEFGMQKPSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


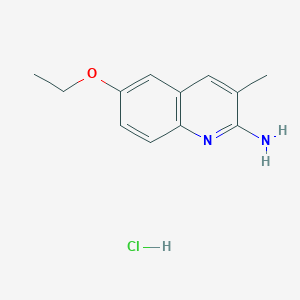
![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12632071.png)

silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
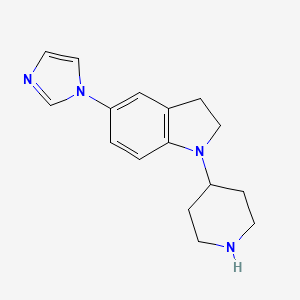
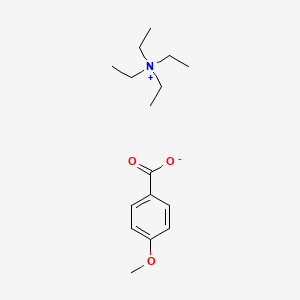
![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
